BenchChemオンラインストアへようこそ!

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate

Lipophilicity Drug-likeness Permeability

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate is a benzotriazole carbamate featuring an N-butyl substitution. Cataloged as PubChem CID 3785127, it has a molecular weight of 304.39 g·mol⁻¹, a computed XLogP3 of 3.4, zero hydrogen‑bond donors, and a topological polar surface area of 60.3 Ų.

Molecular Formula C16H24N4O2
Molecular Weight 304.394
CAS No. 681443-42-5
Cat. No. B2821432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate
CAS681443-42-5
Molecular FormulaC16H24N4O2
Molecular Weight304.394
Structural Identifiers
SMILESCCCCN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N4O2/c1-5-6-11-19(15(21)22-16(2,3)4)12-20-14-10-8-7-9-13(14)17-18-20/h7-10H,5-6,11-12H2,1-4H3
InChIKeyCRFGHPMZZVUMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate (CAS 681443-42-5): Physicochemical Profile and Procurement Rationale


tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate is a benzotriazole carbamate featuring an N-butyl substitution. Cataloged as PubChem CID 3785127, it has a molecular weight of 304.39 g·mol⁻¹, a computed XLogP3 of 3.4, zero hydrogen‑bond donors, and a topological polar surface area of 60.3 Ų [1]. This compound serves as a versatile synthetic building block and is currently supplied at 98% purity by Leyan .

Why In‑Class Benzotriazole Carbamates Cannot Substitute tert‑Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate for Specialized Applications


Although several compounds share the tert‑butyl‑benzotriazol‑1‑yl‑methyl‑carbamate core, the N‑alkyl substituent dramatically modulates physicochemical properties. The N‑butyl analog exhibits a substantially higher computed lipophilicity (XLogP3 = 3.4) than its N–H (XLogP3 = 2.0) and N‑methyl (XLogP3 = 2.2) counterparts, while lacking the hydrogen‑bond donor present in the N–H analog [1][2][3]. These differences influence solubility, membrane permeability, and synthetic handling. Direct experimental head‑to‑head biological data are currently scarce in the public domain; therefore, selection decisions must rely on physicochemical structure–property rationale and purity specifications. The evidence presented in Section 3 quantifies the structural differentiators that make generic substitution scientifically unsound without additional comparative testing.

Quantitative Differentiators of tert‑Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate Relative to Closest Analogs


Lipophilicity Differentiation: XLogP3 of 3.4 vs. 2.0–2.2 for N–H and N‑Methyl Analogs

The target compound has a computed XLogP3 of 3.4 [1]. The N–H analog (CAS 305860‑41‑7) and the N‑methyl analog (CAS 1131148‑25‑8) have XLogP3 values of 2.0 and 2.2, respectively [2][3]. This corresponds to a 1.2–1.4 log‑unit increase in lipophilicity, indicating that the N‑butyl analog partitions more favorably into organic phases and is expected to exhibit enhanced passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Donor Absence: Target 0 vs. N–H Analog 1

The target compound has zero hydrogen‑bond donors (HBD = 0) [1], whereas the N–H analog (CAS 305860‑41‑7) possesses one donor (HBD = 1) [2]. Each additional HBD is generally associated with decreased passive membrane permeability and increased susceptibility to efflux transporters. The absence of an HBD in the N‑butyl derivative may reduce these liabilities.

Hydrogen bonding Bioavailability ADME

Commercial Purity Advantage: 98% (Leyan) vs. 95% for N–H Analog (AKSci)

Leyan markets the target compound at a minimum purity of 98% . The N–H analog (CAS 305860‑41‑7) from AKSci is specified at a minimum purity of 95% . The 3‑percentage‑point higher purity threshold for the target reduces the need for additional purification steps in downstream synthesis, lowering overall cost and time.

Purity Quality control Consistency

Conformational Flexibility: 7 Rotatable Bonds vs. 4 for N–H and N‑Methyl Analogs

The N‑butyl chain imparts 7 rotatable bonds to the target molecule [1]. In contrast, the N–H and N‑methyl analogs each possess only 4 rotatable bonds [2][3]. The additional degrees of conformational freedom may facilitate induced‑fit binding to protein pockets or improve crystal packing in co‑crystallization studies.

Conformational dynamics Molecular recognition Crystallography

Topological Polar Surface Area: 60.3 Ų vs. 69 Ų for N–H Analog

The target compound has a TPSA of 60.3 Ų [1], identical to the N‑methyl and N‑benzyl analogs [3][4], but 8.7 Ų lower than the N–H analog (TPSA = 69 Ų) [2]. TPSA values below 140 Ų are associated with acceptable oral absorption, and the 8.7 Ų reduction relative to the N–H analog may further enhance passive permeability.

PSA Permeability Drug design

Recommended Application Scenarios for tert‑Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate Based on Quantitative Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Balanced Lipophilicity

The compound’s XLogP3 of 3.4 places it within the desirable range for oral drug candidates (typically 1–5) while eliminating hydrogen‑bond donor capacity. Researchers can use this scaffold to probe structure–activity relationships at the N‑alkyl position, leveraging its enhanced lipophilicity and conformational flexibility compared to N–H or N‑methyl analogs [1][2][3].

High‑Yield Organic Synthesis Intermediate for Coupling Reactions

With a commercial purity of 98% and no hydrogen‑bond donor, the compound is suited for clean activation and coupling in amide or carbamate bond formation. The higher purity relative to the N–H analog (95%) reduces side‑product formation and the need for post‑reaction purification .

Fragment‑Based Drug Discovery and Library Design

Weighing 304 g·mol⁻¹, with zero HBD, moderate TPSA, and 7 rotatable bonds, the compound fits fragment‑like criteria while offering structural complexity. It can serve as a core scaffold in fragment libraries targeting protein–protein interactions, where its flexibility may enable induced‑fit binding [1].

Co‑Crystallization and Structural Biology Studies

The additional rotatable bonds and intermediate lipophilicity may improve crystal packing and diffraction quality when used as a co‑crystallization ligand, supporting structural biology campaigns that require well‑ordered, diffracting crystals [1].

Quote Request

Request a Quote for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.